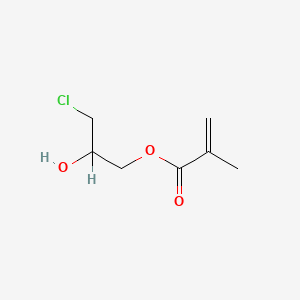

3-Chloro-2-hydroxypropyl methacrylate

Descripción general

Descripción

3-Chloro-2-hydroxypropyl methacrylate (HPMA-Cl) is a functional methacrylate monomer with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol . It features a hydroxyl group and a chlorine atom on the propyl chain, enabling dual reactivity for post-polymerization modifications. HPMA-Cl is synthesized via the reaction of methacrylic acid with epichlorohydrin, optimized for selectivity by controlling stoichiometry (0.5–2 moles of epichlorohydrin per mole of methacrylic acid) and using catalysts .

HPMA-Cl is widely employed in polymer monoliths for liquid-phase separation techniques, such as capillary electrochromatography (CEC) and nano-liquid chromatography (nano-LC). Its copolymers with ethylene dimethacrylate (EDMA) form hydrophilic, porous microspheres (4–7 μm, surface area: 2–146 m²/g) for chromatographic applications . Post-polymerization functionalization (PPF) with ligands like sulfonic acid, l-histidine, or polyethyleneimine enhances selectivity for separating nucleotides, nucleosides, and enantiomers . Additionally, HPMA-Cl-based TiO₂ nanocomposites exhibit photocatalytic activity for dye degradation .

Métodos De Preparación

Preparation via Direct Reaction of Epichlorohydrin and (Meth)acrylic Acid

Overview

The most established and industrially relevant method to prepare 3-chloro-2-hydroxypropyl methacrylate involves the reaction of epichlorohydrin with (meth)acrylic acid. This reaction can be catalyzed under controlled conditions to optimize yield and selectivity, minimizing side reactions.

Reaction Conditions and Mechanism

- Molar Ratios: Epichlorohydrin is typically used in a molar ratio of 0.5 to 2 mol per 1 mol of (meth)acrylic acid, with a preferred range of 0.8 to 1.2 mol for optimal selectivity and suppression of side products.

- Catalyst: Acidic or other catalysts are employed to facilitate the esterification reaction.

- Temperature: The reaction temperature is maintained between 50°C and 150°C, with 60–130°C being optimal to balance reaction rate and minimize polymerization or side reactions.

- Addition Method: Epichlorohydrin is preferably added dropwise to a heated mixture of (meth)acrylic acid and catalyst to ensure controlled reaction progression and higher selectivity.

- Reaction Time: Typically ranges from 0.1 to 20 hours, with 0.5 to 5 hours being common for efficient conversion.

Reaction Scheme

- Epichlorohydrin reacts with (meth)acrylic acid to form 3-chloro-2-hydroxypropyl (meth)acrylate.

- This intermediate can be further converted to glycidyl (meth)acrylate by ring-closing under alkaline conditions.

Advantages and Challenges

- This method avoids the need to prepare alkali metal salts of (meth)acrylic acid, reducing cost and complexity.

- Controlling the epichlorohydrin addition and reaction temperature reduces formation of diesters and other side products.

- The process is scalable and suitable for industrial production.

Example Data (Adapted from Patent US10087159B2)

| Parameter | Range/Value | Notes |

|---|---|---|

| Epichlorohydrin/(meth)acrylic acid molar ratio | 0.5 – 2 (preferably 0.8–1.2) | Suppresses side reactions |

| Reaction temperature | 50 – 150 °C (preferably 60–130 °C) | Balances yield and side product formation |

| Reaction time | 0.1 – 20 hours (preferably 0.5–5 hours) | Longer time increases conversion |

| Catalyst | Acidic catalyst (specifics not always disclosed) | Facilitates esterification |

| Addition sequence | Epichlorohydrin added to (meth)acrylic acid + catalyst | Improves selectivity |

Research Findings

- Controlled addition of epichlorohydrin to (meth)acrylic acid in the presence of catalyst at 60–130°C yields high purity this compound with reduced side products such as diesters and triesters.

- Subsequent treatment with basic carbonate compounds (e.g., potassium carbonate) can convert this intermediate to glycidyl methacrylate with high selectivity and minimal polymerization.

Alternative Methods and Catalytic Systems

Reaction Using Alkali Metal Salts of (Meth)acrylic Acid

- An older method involves reacting epichlorohydrin with alkali metal salts of (meth)acrylic acid to form glycidyl (meth)acrylate directly.

- This method requires additional preparation steps for the salts, increasing complexity and cost.

- Yields can be higher but with more demanding process control.

Use of Quaternary Ammonium Salt Catalysts

- Some processes use quaternary ammonium salts as phase transfer catalysts to improve reaction rates and selectivity.

- These catalysts help in the nucleophilic substitution and ring-opening steps by facilitating transfer between phases, especially in aqueous-organic systems.

Notes on Polymerization Control and Side Reactions

- This compound is prone to polymerization due to the methacrylate double bond.

- Polymerization inhibitors such as HO-TEMPO benzoate are often added during synthesis to prevent premature polymerization.

- Reaction parameters (temperature, catalyst concentration, reactant ratios) are optimized to suppress side reactions including polymerization and formation of by-products like 1,3-dichloro-2-propanol or glycidol.

Summary Table of Preparation Parameters and Outcomes

| Preparation Aspect | Details/Conditions | Outcome/Notes |

|---|---|---|

| Raw Materials | Epichlorohydrin, (meth)acrylic acid | High purity intermediate |

| Molar Ratio (Epi:Acid) | 0.8 – 1.2 preferred | Minimizes side products |

| Catalyst | Acidic catalyst or quaternary ammonium salts | Enhances reaction rate and selectivity |

| Temperature | 50 – 150 °C (optimal 60–130 °C) | Balances yield and side reactions |

| Reaction Time | 0.5 – 5 hours | Sufficient for high conversion |

| Addition Sequence | Epichlorohydrin added to acid + catalyst | Improves selectivity |

| Polymerization Inhibitors | HO-TEMPO benzoate or similar | Prevents premature polymerization |

| Side Products | Diesters, triesters, glycidol, dichloropropanol | Minimized by controlled conditions |

| Conversion Efficiency | High (up to >90% selectivity reported) | Dependent on conditions |

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroalkyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Polymerization: The methacrylate group allows for radical polymerization, forming homopolymers and copolymers.

Esterification: The hydroxyl group can react with carboxylic acids to form esters

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Esterification: Carboxylic acids and acid catalysts are used under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Polymerization: Homopolymers and copolymers with diverse properties.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Homopolymerization and Copolymerization

CHPMA can undergo homopolymerization and copolymerization with other methacrylic monomers, such as methyl methacrylate. The resulting polymers exhibit unique properties that are beneficial for various applications, including adhesives, coatings, and sealants. The synthesis conditions significantly affect the molecular weight and thermal properties of the resulting polymers .

Block Copolymers

Recent studies have focused on the preparation of block copolymers containing CHPMA. For instance, polystyrene-block-poly((this compound)-co-(4-methoxymethylstyrene)) has been synthesized using nitroxide-mediated polymerization. These block copolymers demonstrate enhanced mechanical properties and thermal stability, making them suitable for advanced materials in coatings and biomedical applications .

Environmental Applications

Dye Adsorption and Degradation

One significant application of CHPMA is in the development of nanocomposites for environmental remediation. A study reported the creation of a TiO2-poly(this compound) (TiO2-PCHPMA) composite that effectively adsorbs cationic dyes like methylene blue (MB) from aqueous solutions. The composite achieved a remarkable adsorption efficiency of 99% within 5 minutes at 28 °C. Furthermore, under UV irradiation, the degradation efficiency of MB was reported to be 94% after three hours .

Selective Removal of Pollutants

The electrostatic interactions facilitated by the chloroalkyl groups in CHPMA enhance its ability to selectively interact with ionic pollutants. This property allows for the selective removal of cationic dyes while demonstrating minimal interaction with anionic dyes . Such selectivity is crucial for treating industrial wastewater containing mixed dye effluents.

Material Science Applications

Adhesives and Coatings

The unique chemical structure of CHPMA allows it to be used as a reactive diluent in adhesives and coatings. Its ability to crosslink with other polymers enhances the mechanical strength and durability of these materials, making them suitable for demanding applications in construction and automotive industries.

Biomedical Applications

The biocompatibility of CHPMA derivatives has led to investigations into their use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The functional groups present in CHPMA can be modified to improve interaction with biological tissues or to release therapeutic agents in a controlled manner.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-chloro-2-hydroxypropyl methacrylate involves its reactive functional groups. The chloroalkyl group can undergo nucleophilic substitution, allowing for the attachment of various ligands. The methacrylate group enables radical polymerization, forming polymers with desired properties. These reactions are facilitated by the presence of catalysts and initiators, which help in the formation of stable products .

Comparación Con Compuestos Similares

HPMA-Cl is compared to structurally related methacrylates and acrylates, focusing on functional groups, reactivity, and applications.

Key Compounds for Comparison

2-Hydroxyethyl Methacrylate (HEMA)

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 130.14 g/mol

- Functional Groups : Hydroxyl, methacrylate

- Reactivity : Hydroxyl group enables hydrogen bonding and esterification.

- Applications : Biomedical hydrogels, cyclodextrin polyurethanes for drug delivery .

Glycidyl Methacrylate (GMA)

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Functional Groups : Epoxy, methacrylate

- Reactivity : Epoxy group undergoes ring-opening reactions for crosslinking.

- Applications : Coatings, adhesives, and as a precursor for HPMA-Cl synthesis .

3-Chloro-2-hydroxypropyl Acrylate

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.59 g/mol

- Functional Groups : Hydroxyl, chlorine, acrylate

- Reactivity : Similar to HPMA-Cl but with lower thermal stability due to the acrylate group.

- Applications : Hydrophilic coatings, less common in separation science .

Comparative Data Table

Research Findings and Differentiation

- Reactivity : HPMA-Cl’s chlorine atom allows nucleophilic modifications (e.g., sulfonation with NaHSO₃), while its hydroxyl group supports hydrophilic interactions. GMA’s epoxy group enables covalent bonding with amines or thiols, making it superior for crosslinking .

- Separation Performance: HPMA-Cl/EDMA monoliths achieve plate heights ≤20 µm in nucleotide separations, outperforming HEMA-based polymers in hydrophilicity .

- Synthetic Versatility: HPMA-Cl is a precursor for block copolymers (e.g., PS-b-P(ClHPMA-co-MMS)), enabling micelle formation in methanol for drug delivery .

Actividad Biológica

3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is an important compound in polymer chemistry, particularly known for its applications in biocompatible materials and drug delivery systems. This article reviews the biological activity of CHPMA, focusing on its synthesis, properties, and various applications, supported by case studies and research findings.

This compound is synthesized through free radical polymerization. Its structure includes a chloro group that enhances reactivity and allows for functionalization. The compound can be copolymerized with other monomers to create materials with tailored properties for specific applications, such as drug delivery systems and hydrogels.

1. Antimicrobial Properties

Research indicates that CHPMA-based polymers exhibit significant antimicrobial activity. For instance, a study demonstrated that poly(this compound) (PCHPMA) showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism is attributed to the release of chlorinated compounds that disrupt bacterial cell membranes .

2. Drug Delivery Systems

CHPMA has been utilized in drug delivery frameworks due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner. For example, CHPMA-based nanoparticles have been shown to effectively deliver anticancer drugs, improving therapeutic efficacy while minimizing side effects .

3. Biocompatibility Studies

Several studies have assessed the biocompatibility of CHPMA. In vitro tests using human cell lines indicated that CHPMA exhibits low cytotoxicity and promotes cell adhesion and proliferation. This makes it suitable for biomedical applications such as tissue engineering and regenerative medicine .

Case Study 1: Photocatalytic Applications

In a recent study, TiO2-poly(this compound) composites were developed for photocatalytic degradation of dyes in wastewater. The results showed that these composites could adsorb cationic dyes with over 99% efficiency within minutes and significantly enhance degradation rates under UV light exposure .

| Parameter | Value |

|---|---|

| Adsorption Efficiency | 99% for cationic dyes |

| Degradation Rate | 94% after 3 hours |

| Recyclability | 96% efficiency |

Case Study 2: Glycoprotein Separation

Another application involved using CHPMA in monolithic materials for glycoprotein separation. The study highlighted the unique molecular recognition ability of CHPMA-based materials, achieving high separation efficiency under physiological conditions. This demonstrates the versatility of CHPMA in biochemical applications .

Research Findings

Recent investigations into CHPMA have focused on its thermal stability and mechanical properties when used in various polymeric forms. The thermal degradation studies suggest that CHPMA retains structural integrity up to significant temperatures before undergoing decomposition, making it suitable for high-temperature applications .

Additionally, the incorporation of functional groups into CHPMA copolymers has been shown to enhance their biological activity further, allowing for specific targeting in drug delivery systems.

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of HPMA-Cl that influence its handling in laboratory settings?

HPMA-Cl (C₇H₁₁O₃Cl, MW: 178.61 g/mol) exhibits properties requiring careful handling:

- Boiling point : 95°C at 2 mmHg .

- Density : 1.19 g/mL at 25°C .

- Storage : Requires refrigeration (0–10°C) to prevent degradation .

- pKa : 12.68 ± 0.20, indicating moderate hydrolytic stability under basic conditions .

- Flash point : >230°F, suggesting low flammability .

Methodological Insight : Prioritize inert atmospheres (e.g., nitrogen) during reactions to minimize hydrolysis of the chloroalkyl group. Use anhydrous solvents to avoid unintended side reactions.

Q. What methodological considerations are essential for the safe storage and handling of HPMA-Cl?

Key precautions include:

- Temperature control : Store at 0–10°C to preserve reactivity .

- Moisture avoidance : Use desiccants or vacuum-sealed containers to prevent hydrolysis of the chloroalkyl group.

- Incompatibility notes : Avoid contact with strong oxidizers, acids, or bases that could trigger decomposition .

Best Practice : Conduct stability tests (e.g., TGA or DSC) to assess batch-specific degradation profiles before large-scale use.

Advanced Research Questions

Q. How can the copolymerization of HPMA-Cl with ethylene dimethacrylate (EDMA) be optimized to tailor porosity in monolithic columns?

Synthesis Strategy :

- Monomer ratio : Varying HPMA-Cl:EDMA ratios (e.g., 1:1 to 1:3) adjusts crosslinking density and pore size .

- Initiators : Use AIBN or thermal initiators (e.g., 70°C for 24 hours) for controlled free-radical polymerization .

- Porogen selection : Polar solvents (e.g., isopropanol) enhance macroporosity, while non-polar solvents increase microporosity .

Data Insight :

| HPMA-Cl:EDMA Ratio | Surface Area (m²/g) | Pore Size (nm) |

|---|---|---|

| 1:1 | 146 | 5–10 |

| 1:3 | 2 | 50–100 |

Source: Poly(HPMA-Cl-co-EDMA) microspheres achieved 2–146 m²/g surface areas depending on crosslinking .

Q. How does HPMA-Cl affect phase behavior in supercritical CO₂ systems for green polymer processing?

Experimental Design :

- Cloud-point measurements : Determine phase separation thresholds for HPMA-Cl/CO₂ mixtures at varying pressures (10–30 MPa) and temperatures (40–80°C) .

- Neural network modeling : Predict solubility using inputs like CO₂ density, monomer structure, and Hansen solubility parameters .

Key Finding : HPMA-Cl exhibits lower solubility in supercritical CO₂ compared to non-polar methacrylates, necessitating co-solvents (e.g., acetone) for homogeneous polymerization .

Q. What methodologies enable functionalization of HPMA-Cl-derived polymers for antibacterial applications?

Functionalization Steps :

Quaternization : React chloroalkyl groups with tertiary amines (e.g., trimethylamine) to introduce quaternary ammonium moieties .

Characterization : Confirm substitution via FTIR (C-Cl peak at 750 cm⁻¹ disappearance) and elemental analysis (Cl% reduction) .

Performance Data :

- Antibacterial efficacy : >99% reduction in E. coli colonies after 24 hours for quaternized HPMA-Cl/β-CD polyurethanes .

Q. What analytical challenges arise in characterizing the reactivity of HPMA-Cl’s chloroalkyl group during post-polymerization modifications?

Challenges :

- Side reactions : Hydrolysis of Cl to hydroxyl groups under humid conditions, detectable via ¹H NMR (δ 3.6–4.0 ppm for -CH₂OH) .

- Quantification : Use X-ray photoelectron spectroscopy (XPS) to track Cl atomic % before/after reactions .

Mitigation Strategy : Conduct kinetic studies in controlled humidity chambers to optimize reaction timelines and minimize hydrolysis .

Q. How can HPMA-Cl be integrated into hydrophilic microspheres for chromatographic applications?

Synthesis Protocol :

- Seeded polymerization : Combine HPMA-Cl, EDMA, and porogens (e.g., cyclohexanol/dodecanol) to form monodisperse microspheres (4–7 μm diameter) .

- Surface modification : Post-polymerization grafting with ligands (e.g., boronic acid) enhances analyte selectivity in nano-LC .

Performance Metric :

- Retention factor (k) : Increased by 40% for polar analytes after boronic acid functionalization .

Propiedades

IUPAC Name |

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKMFQGAZVMXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30607-87-5 | |

| Record name | Poly(3-chloro-2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30607-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30884512 | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13159-52-9 | |

| Record name | 3-Chloro-2-hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-3-methacryloxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.